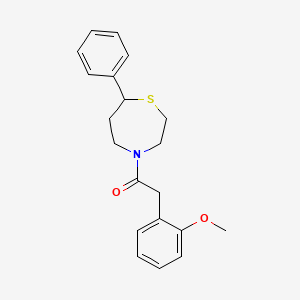

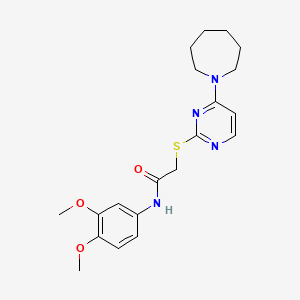

![molecular formula C20H22N4O5S B2804147 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide CAS No. 1297610-01-5](/img/structure/B2804147.png)

5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a pyrazole derivative, which is a type of organic compound containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with various functional groups including an ethoxyphenyl group, a sulfamoyl group, a methoxyphenyl group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the various substituents. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The specific reactions would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide, sulfamoyl, and ether groups could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide, due to its structural complexity, is a topic of interest in synthetic chemistry research. Studies on similar pyrazole derivatives demonstrate the synthesis and characterization of novel compounds, highlighting their potential in medicinal chemistry. For instance, Hassan et al. (2014) synthesized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, focusing on their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This illustrates the compound's relevance in developing therapeutic agents through chemical synthesis and biological evaluation Hassan, Hafez, & Osman, 2014.

Cytotoxic and Antiproliferative Activities

The investigation into the biological activities of pyrazole derivatives includes evaluating their cytotoxic and antiproliferative effects. Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives, assessing their in vitro antiproliferative activities against HeLa and C6 cell lines. These studies demonstrate the potential use of such compounds in cancer research, providing insights into their mechanisms of action and efficacy as anticancer agents Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014.

Antimicrobial and Antibacterial Properties

Research on pyrazole derivatives also explores their antimicrobial and antibacterial properties. Gein et al. (2019) synthesized 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and tested them for analgesic, anti-inflammatory, and antimicrobial activities. This highlights the compound's potential in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains Gein, Bobrovskaya, Russkikh, Novikova, Gein, Karpenko, Chashchina, Dmitriev, & Yankin, 2019.

Electrochemical Studies

Electrochemical studies on similar compounds provide insights into their redox behavior, which is crucial for understanding their interaction mechanisms at the molecular level. Seth, Bannerjee, and Sharma (1981) conducted polarographic studies on a closely related pyrazole derivative, shedding light on its reduction processes in different pH ranges. Such studies are essential for the development of electrochemical sensors and understanding the compound's stability and reactivity under various conditions Seth, Bannerjee, & Sharma, 1981.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-5-methylpyrazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5S/c1-4-29-16-10-8-14(9-11-16)24-30(26,27)20-18(13(2)22-23-20)19(25)21-15-6-5-7-17(12-15)28-3/h5-13,18,20,22-24H,4H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYMBAPMJAESFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2C(C(NN2)C)C(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

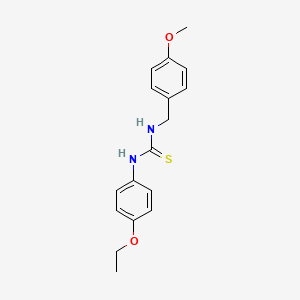

![N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2804067.png)

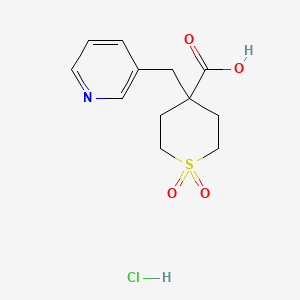

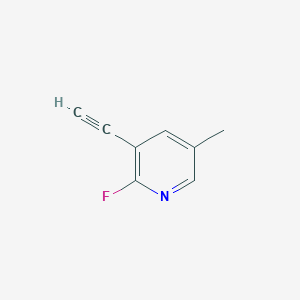

![3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2804069.png)

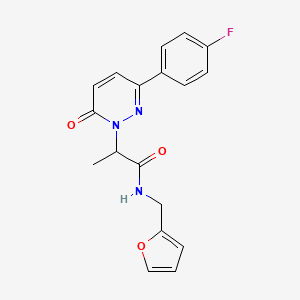

![6-(4-fluorophenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2804071.png)

![3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide](/img/structure/B2804080.png)

![1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2804082.png)

![Ethyl 4-[2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2804084.png)

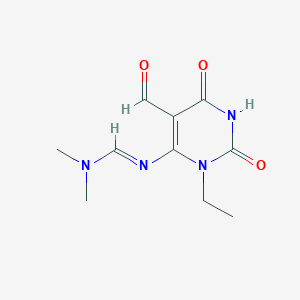

![7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione](/img/structure/B2804087.png)